molecular formula C11H19N3O2 B1289121 Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate CAS No. 331281-25-5

Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate

Cat. No. B1289121
M. Wt: 225.29 g/mol
InChI Key: ZDAOYEIIJSEFSW-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl piperidine derivatives, which are important intermediates in drug discovery and pharmaceutical chemistry. These compounds are often used in the synthesis of small molecule drugs due to their favorable physicochemical properties and the versatility they offer in chemical transformations .

Synthesis Analysis

The synthesis of tert-butyl piperidine derivatives is a topic of interest in several of the provided papers. For instance, a novel synthesis of 2-amino-5-tert-butylpyridine is described, which offers improved drug-like properties compared to 4-tert-butylaniline . Another paper discusses the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, through a multi-step process with a high overall yield . Additionally, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is reported, which is an intermediate in the synthesis of biologically active compounds like crizotinib .

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine derivatives is crucial for their biological activity. X-ray crystallography and NMR spectroscopy are commonly used techniques for structure confirmation. For example, the structure of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate was confirmed by 1H NMR . Similarly, the crystal and molecular structure of a thieno[2,3-c]pyridine derivative was characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding .

Chemical Reactions Analysis

The tert-butyl piperidine derivatives undergo various chemical reactions that are essential for the synthesis of complex molecules. For instance, the Mitsunobu reaction and subsequent alkaline hydrolysis were used to obtain different isomers of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates . Organocatalyzed synthesis is another reaction type used to prepare tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine derivatives are influenced by their molecular structure and substituents. These properties are important for the pharmacokinetic profile of potential drug candidates. The papers provided do not directly discuss the physical and chemical properties of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate, but they do highlight the importance of such properties in drug discovery. For example, the synthesis of 2-amino-5-tert-butylpyridine results in improved physicochemical properties for drug-like molecules .

Scientific Research Applications

“Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate” is a chemical compound with the CAS Number: 331281-25-5 . It has a molecular weight of 225.29 and its IUPAC name is tert-butyl 4-amino-4-cyano-1-piperidinecarboxylate .

  • Synthesis of Fentanyl Derivatives

    • Field: Pharmaceutical Chemistry
    • Application: This compound is used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl .
    • Results: The outcomes of these syntheses are various fentanyl derivatives, which have applications in pain management and anesthesia .
  • Synthesis of Bromodomain Inhibitors

    • Field: Biochemistry
    • Application: This compound is used in the synthesis of bromodomain inhibitors .
    • Results: The outcomes of these syntheses are bromodomain inhibitors, which have potential applications in the treatment of cancer .
  • Synthesis of HepG2 Cell Cycle Inhibitors

    • Field: Cell Biology
    • Application: This compound is used in the synthesis of HepG2 cell cycle inhibitors .
    • Results: The outcomes of these syntheses are HepG2 cell cycle inhibitors, which have potential applications in anti-tumor therapy .

Safety And Hazards

The compound is associated with certain hazards. It has been classified under GHS07 and has the signal word ‘Warning’. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-10(2,3)16-9(15)14-6-4-11(13,8-12)5-7-14/h4-7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAOYEIIJSEFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622377
Record name tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate

CAS RN

331281-25-5
Record name tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

t-Butyl 4-oxo-1-piperidine-carboxylate (10 g, 50 mmol, 1.0 equiv) was dissolved 100 mL of 2 M NH3 in MeOH. NaCN (2.7 g, 55 mmol, 1.1 equiv) and NH4Cl (3 g, 55 mmol, 1.1 equiv) were added and the resulting mixture was refluxed for 2 h at which time an additional 100 mL of 2 M NH3 in MeOH was added followed by another 2 h of reflux. The reaction mixture was cooled and filtered. The MeOH was removed in vacuo and the residue triturated with 100 mL of CH2Cl2 and filtered again. The filtrate was concentrated by about 75% and 200 mL of hexanes was added to give a tan precipitate that was collected by filtration to yield, after drying under vacuum, the desired product as cream-colored solid (10.1 g) which was used without further purification.
Quantity
10 g
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100 mL
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2.7 g
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3 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Nishimura, T Esaki, Y Isshiki, Y Furuta… - Journal of Medicinal …, 2020 - ACS Publications
… To a stirred mixture of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (2) (150 mg, 0.666 mmol), 4-ethylcyclohexane-1-carboxylic acid (114 μL, 0.732 mmol), and DIPEA (140 μL, …
Number of citations: 15 pubs.acs.org
Y Nishimura, T Esaki, Y Isshiki, N Okamoto… - Journal of Medicinal …, 2018 - ACS Publications
… To a stirred mixture of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (10) (12.2 g, 54.2 mmol) and triethylamine (15.1 mL, 108 mmol) in CH 2 Cl 2 (200 mL) at room temperature …
Number of citations: 8 pubs.acs.org
IR Iusupov, F Curreli, EA Spiridonov, PO Markov… - European Journal of …, 2021 - Elsevier
We present the development of alternative scaffolds and validation of their synthetic pathways as a tool for the exploration of new HIV gp120 inhibitors based on the recently discovered …
Number of citations: 4 www.sciencedirect.com
T Tamura, H Noda, E Joyashiki, M Hoshino… - Nature …, 2016 - nature.com
… To a stirred mixture of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (1) (11.5 g, 50.9 mmol), 4-trifluoromethoxybenzoic acid (10 g, 48.5 mmol), and diisopropylethylamine (DIPEA) (…
Number of citations: 59 www.nature.com
PK Sasmal, DS Reddy, R Talwar… - Bioorganic & medicinal …, 2011 - Elsevier
… The aminocyanation reaction on tert-butyl 4-oxopiperidine-1-carboxylate produced tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate which was coupled with IVa to afford intermediate …
Number of citations: 35 www.sciencedirect.com

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